molecular formula C16H12N2O3 B12380681 4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one

4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one

Cat. No.: B12380681
M. Wt: 280.28 g/mol
InChI Key: IDKUBICTJRDGIK-UHFFFAOYSA-N
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Description

4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one is a complex organic compound that features a pyridinone core structure with phenoxy and pyridinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is to start with a pyridinone precursor and introduce the phenoxy and pyridinyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one include other pyridinone derivatives with various substituents. Examples include:

Uniqueness

What sets this compound apart is the specific combination of phenoxy and pyridinyl groups, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one

InChI

InChI=1S/C16H12N2O3/c19-12-8-14(18-15(20)9-12)11-6-7-16(17-10-11)21-13-4-2-1-3-5-13/h1-10H,(H2,18,19,20)

InChI Key

IDKUBICTJRDGIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)C3=CC(=CC(=O)N3)O

Origin of Product

United States

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